1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine
CAS No.:
Cat. No.: VC17710625
Molecular Formula: C8H14F3NO
Molecular Weight: 197.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14F3NO |
|---|---|
| Molecular Weight | 197.20 g/mol |
| IUPAC Name | 1,1,1-trifluoro-3-(oxan-4-yl)propan-2-amine |
| Standard InChI | InChI=1S/C8H14F3NO/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7H,1-5,12H2 |
| Standard InChI Key | AUCJWWAPEYRACC-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1CC(C(F)(F)F)N |
Introduction
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine is a fluorinated organic compound with the molecular formula C8H14F3NO. It features a trifluoromethyl group and an oxane ring, which contribute to its unique chemical and physical properties. The compound is primarily used in organic synthesis and has potential applications in biology, medicine, and industrial chemistry.
Synthesis and Production
3.1 Synthetic Routes
The synthesis of 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine typically involves:
-
The reaction of 1,1,1-trifluoro-2-propanol with oxane derivatives.
-
Catalysts are used to facilitate the reaction under controlled conditions.
3.2 Industrial Production
For large-scale production:
-
Continuous flow reactors are employed to maintain consistent reaction conditions.
-
Purification methods such as distillation or chromatography ensure high product purity.
Applications
4.1 Chemistry
The compound serves as a building block in the synthesis of complex organic molecules due to its reactive functional groups.
4.2 Biology
Research explores its interactions with biomolecules, particularly proteins and lipid membranes.
4.3 Medicine
Preliminary studies suggest potential therapeutic applications, including its use as a precursor in drug development.
4.4 Industry
It is applied in producing specialty chemicals and materials with unique properties conferred by its trifluoromethyl group and oxane ring.
Mechanism of Action
The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes due to increased lipophilicity. The oxane ring stabilizes the molecule's structure, allowing for more efficient binding to target molecules such as enzymes or receptors.
Comparison with Similar Compounds
| Compound | Key Differences |
|---|---|
| 1,1,1-Trifluoro-2-propanol | Lacks the oxane ring; simpler structure. |
| 3-Bromo-1,1,1-trifluoro-2-propanol | Contains bromine instead of an oxane ring. |
| 1,1,1,3,3,3-Hexafluoro-2-propanol | Additional fluorine atoms; lacks the oxane ring. |
The combination of the trifluoromethyl group and oxane ring makes this compound distinct in terms of reactivity and stability.
Research Findings
Studies into this compound have highlighted:
-
Its role as a precursor in synthesizing biologically active molecules.
-
Potential applications in medicinal chemistry due to its ability to interact with lipid membranes.
Further research is required to fully understand its pharmacological properties and industrial utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume